3-Cyclopentyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Cyclopentyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Cyclopentyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.
5-Methyl-1,3,4-thiadiazol-2-amine: Used in the synthesis of various pharmaceuticals.
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine: Studied for its potential as a PIM2 kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific cyclopentyl substitution, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
1183566-32-6 |
---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-cyclopentyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10) |
InChI Key |
IKRIQQIAOZBZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.